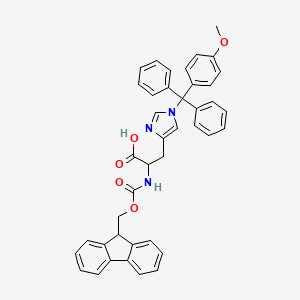

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((4-methoxyphenyl)diphenylmethyl)-1H-imidazol-4-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-His(Mmt)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-histidine (4-methoxy-2,3,6-trimethylphenylsulfonyl), is a derivative of the amino acid histidine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group is a widely used protecting group for the amino terminus of peptides, while the Mmt group protects the imidazole side chain of histidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-His(Mmt)-OH typically involves the protection of the histidine amino group with the Fmoc group and the protection of the imidazole side chain with the Mmt group. The process generally follows these steps:

Protection of the Amino Group: The amino group of histidine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Protection of the Imidazole Side Chain: The imidazole side chain is protected by reacting it with 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride (Mmt-Cl) in the presence of a base.

Industrial Production Methods

Industrial production of Fmoc-His(Mmt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of peptides with high fidelity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-His(Mmt)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mmt group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers.

Coupling Reactions: The protected histidine can be coupled with other amino acids or peptides using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal; TFA for Mmt removal.

Coupling: HBTU or DIC as coupling reagents.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc and Mmt groups have been selectively removed to allow for further peptide elongation.

Scientific Research Applications

Fmoc-His(Mmt)-OH has a wide range of applications in scientific research, including:

Peptide Synthesis: Used in the synthesis of peptides for research in biochemistry, molecular biology, and pharmacology.

Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.

Biomaterials: Employed in the creation of peptide-based hydrogels and other biomaterials for tissue engineering and regenerative medicine.

Catalysis: Used in the development of peptide-based catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of Fmoc-His(Mmt)-OH involves the protection and deprotection of the amino and imidazole groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Mmt group protects the imidazole side chain. The selective removal of these protecting groups allows for the stepwise elongation of the peptide chain.

Comparison with Similar Compounds

Similar Compounds

Fmoc-His(Trt)-OH: Another histidine derivative with the trityl (Trt) group protecting the imidazole side chain.

Fmoc-His(Boc)-OH: A histidine derivative with the tert-butyloxycarbonyl (Boc) group protecting the imidazole side chain.

Uniqueness

Fmoc-His(Mmt)-OH is unique due to the specific protecting groups used. The Mmt group provides a balance between stability and ease of removal, making it suitable for use in SPPS. The Fmoc group is widely used due to its compatibility with various coupling reagents and its ease of removal under mild conditions.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((4-methoxyphenyl)diphenylmethyl)-1H-imidazol-4-yl)propanoic acid, often referred to as Fmoc-L-Imidazole, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, biological activity, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

- Fluorenylmethoxycarbonyl (Fmoc) : A protective group that enhances stability and solubility.

- Imidazole moiety : Known for its role in biological systems, particularly in enzyme catalysis and receptor binding.

- Propanoic acid backbone : Contributes to the overall reactivity and interaction with biological targets.

Synthesis

The synthesis of Fmoc-L-Imidazole typically involves several steps:

- Protection of the amine group using the Fmoc group to prevent unwanted reactions.

- Formation of the imidazole derivative through coupling reactions with appropriate reagents such as EDCI or DCC.

- Purification via chromatography techniques to isolate the desired product with high purity.

Biological Activity

The biological activity of Fmoc-L-Imidazole is attributed to its structural components, which facilitate interactions with various biological targets. Notable activities include:

Antimicrobial Activity

Compounds similar in structure have shown significant inhibition against bacterial growth. For instance, derivatives of the fluorenyl group have been linked to antimicrobial properties against strains such as Mycobacterium tuberculosis .

Neuroprotective Effects

Certain analogs have been studied for their potential in treating neurodegenerative diseases. The imidazole moiety may play a critical role in modulating neuroprotective pathways .

Anti-inflammatory Properties

Research indicates that Fmoc-L-Imidazole may influence inflammatory pathways by modulating cytokine production and immune responses . This property can be pivotal in developing treatments for inflammatory diseases.

The mechanism of action involves:

- Binding Affinities : The compound interacts with specific enzymes or receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Modulation of Enzyme Activity : By binding to target enzymes, Fmoc-L-Imidazole can alter their activity, potentially leading to therapeutic effects.

Case Studies

- Study on Antimicrobial Activity : A series of fluorenyl derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. Some compounds displayed potent inhibition against key enzymes involved in bacterial fatty acid biosynthesis .

- Neuroprotective Research : Investigations into structural analogs revealed that modifications to the imidazole ring could enhance neuroprotective properties, suggesting a pathway for developing new treatments for neurodegenerative conditions .

Comparative Analysis

The following table summarizes the structural features and unique aspects of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Imidazole | Contains fluorenylmethoxycarbonyl and imidazole | Potential neuroprotective effects |

| 3-(9H-Fluoren-9-yl)pyrrolidine-2,5-dione | Fluorenyl group with pyrrolidine | Inhibitor of Mycobacterium tuberculosis |

| N-(9H-Fluoren-9-ylmethyl)-pyrrolidine | Pyrrolidine ring | Different cyclic structure affecting reactivity |

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O5/c1-48-32-22-20-30(21-23-32)41(28-12-4-2-5-13-28,29-14-6-3-7-15-29)44-25-31(42-27-44)24-38(39(45)46)43-40(47)49-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXYQHDPFNGLFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.